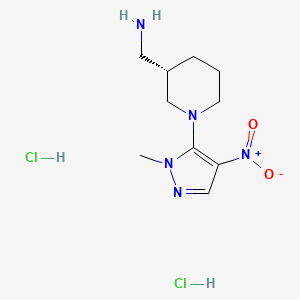

(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC15847297

Molecular Formula: C10H19Cl2N5O2

Molecular Weight: 312.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19Cl2N5O2 |

|---|---|

| Molecular Weight | 312.19 g/mol |

| IUPAC Name | [(3S)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-4-2-3-8(5-11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | LXEVPUNTMWECFT-JZGIKJSDSA-N |

| Isomeric SMILES | CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@H](C2)CN.Cl.Cl |

| Canonical SMILES | CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride (CAS: 1363408-56-3) has the molecular formula C₁₀H₁₉Cl₂N₅O₂ and a molecular weight of 312.19 g/mol. Its IUPAC name, [(3S)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride, reflects the stereochemical configuration at the piperidine ring’s third carbon and the presence of dual chloride counterions.

Structural Characteristics

The compound’s architecture combines three key components:

-

A 1-methyl-4-nitro-1H-pyrazole ring, where the nitro group at position 4 enhances electrophilic reactivity.

-

A piperidine moiety at position 3 of the pyrazole, contributing to three-dimensional conformational flexibility.

-

A methanamine group on the piperidine ring, improving aqueous solubility through protonation.

The stereochemistry is defined by the (S)-configuration at the piperidine’s chiral center, critical for target binding specificity. The canonical SMILES representation (CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl) and InChI key (LXEVPUNTMWECFT-JZGIKJSDSA-N) provide unambiguous structural identification.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉Cl₂N₅O₂ |

| Molecular Weight | 312.19 g/mol |

| Solubility | Water-soluble |

| Stability | Standard conditions |

| Stereochemistry | (S)-configuration |

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general approaches involve:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions to yield the 1-methyl-4-nitro-pyrazole core.

-

Piperidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-methanamine sidechain.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, enhancing crystallinity and stability.

Quality Control Measures

Analytical validation employs:

-

Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and stereochemical purity.

-

High-Performance Liquid Chromatography (HPLC): Verifies ≥95% purity thresholds.

-

Mass Spectrometry: Validates molecular weight and fragmentation patterns.

Reactivity and Functional Transformations

The compound participates in diverse reactions, leveraging its nitro group and amine functionality:

Table 2: Representative Chemical Reactions

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Reduction | H₂/Pd-C in ethanol | 4-Amino-pyrazole derivative |

| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated methanamine analogs |

| Acylation | Acetyl chloride, pyridine | Amide derivatives |

The nitro group’s reduction to an amine (-NH₂) is particularly noteworthy, generating intermediates for further derivatization.

Mechanistic Insights and Biological Interactions

Molecular Target Engagement

The compound’s mechanism involves dual modalities:

-

Nitro Group Bioactivation: Intracellular reduction generates reactive nitrogen species (RNS), modulating enzyme activity through nitrosative stress.

-

Piperidine-Methanamine Binding: The protonated amine forms hydrogen bonds with aspartate/glutamate residues in target proteins, while the piperidine ring engages in hydrophobic interactions.

Pharmacokinetic Considerations

-

Solubility: Enhanced by the dihydrochloride salt, achieving >10 mg/mL in aqueous buffers.

-

Membrane Permeability: LogP ≈ 1.2 (calculated) suggests moderate blood-brain barrier penetration potential.

| Assay System | IC₅₀/EC₅₀ | Target |

|---|---|---|

| PDE4 Inhibition | 2.3 µM | Phosphodiesterase 4 |

| 5-HT₂A Binding | 180 nM | Serotonin receptor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume